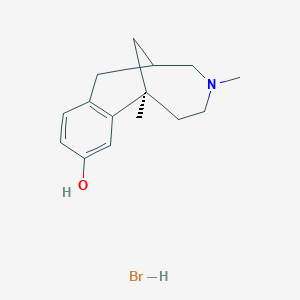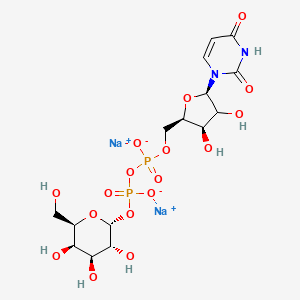
Eptazocine (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eptazocine (hydrobromide) is a synthetic opioid analgesic developed by Nihon Iyaku Kogyo Co., Ltd. It is primarily used for its narcotic-antagonizing analgesic properties, making it effective in relieving post-operative pain and pain associated with cancer . The compound is known for its high affinity for kappa opioid receptors, which contributes to its analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Eptazocine (hydrobromide) involves a novel and practical asymmetric synthesis starting from 1-methyl-7-methoxy-2-tetralone. The process is catalyzed by N-(p-trifluoromethylbenzyl)cinchonidinium bromide, which facilitates the enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone . The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
The industrial production of Eptazocine (hydrobromide) follows a similar synthetic route, with the optimization of reaction conditions to ensure scalability and cost-effectiveness. The process involves multiple steps, including alkylation, Mannich cyclization, and purification to obtain the final product with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
Eptazocine (hydrobromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Eptazocine (hydrobromide) can undergo substitution reactions, particularly at the aromatic ring and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving Eptazocine (hydrobromide) include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents, and various alkylating agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Eptazocine (hydrobromide) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving asymmetric synthesis and phase-transfer catalysis.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Mechanism of Action
Eptazocine (hydrobromide) exerts its analgesic effects primarily through binding to opioid receptors in the brain and spinal cord. It has a high affinity for kappa opioid receptors and a lesser degree of affinity for mu opioid receptors . The binding of Eptazocine (hydrobromide) to these receptors activates G-protein coupled intracellular mechanisms, inhibiting adenylate cyclase and reducing cyclic AMP levels. This leads to decreased neurotransmitter release and diminished perception of pain . Additionally, the opening of potassium channels and closing of calcium channels result in hyperpolarization of neurons, further decreasing neuronal excitability and pain signal transmission .
Comparison with Similar Compounds
Eptazocine (hydrobromide) can be compared with other opioid analgesics, such as:
Eptazocine (hydrobromide) is unique in its high affinity for kappa opioid receptors, which contributes to its distinct analgesic profile and reduced potential for certain side effects compared to other opioid analgesics .
Properties
Molecular Formula |
C15H22BrNO |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
(1S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11?,15-;/m1./s1 |
InChI Key |
KMISFPIWSMSMJD-NEIGUCDHSA-N |
Isomeric SMILES |
C[C@@]12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br |
Canonical SMILES |
CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)




![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)




![1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14765154.png)
